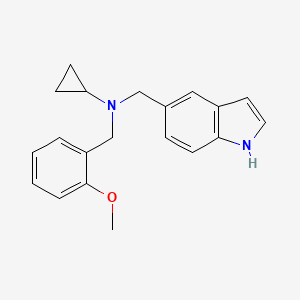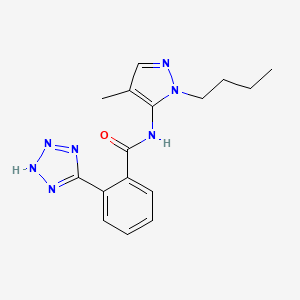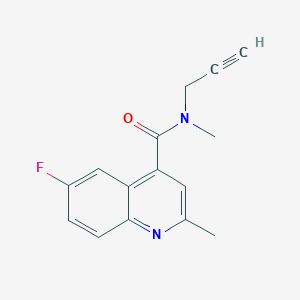
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, also known as IBNtxA, is a novel compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been investigated in detail.
科学的研究の応用
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth. In addition, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
The mechanism of action of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine is not fully understood, but studies have shown that it interacts with several protein targets in the body, including the serotonergic and dopaminergic systems. N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to the neuroprotective effects of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine.
Biochemical and Physiological Effects:
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have several biochemical and physiological effects, including the inhibition of monoamine oxidase activity, the induction of apoptosis in cancer cells, and the activation of neuroprotective pathways in the brain. In addition, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has been shown to have anti-inflammatory properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, there are also some limitations to working with N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, including its relatively low potency and the lack of information on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine, including:
1. Investigating the potential of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis.
2. Studying the pharmacokinetics and toxicity of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine in animals and humans.
3. Developing more potent derivatives of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine for use in cancer and neurological disorder treatments.
4. Investigating the potential of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine as a therapeutic agent in combination with other drugs.
5. Studying the effects of N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine on other molecular targets in the body, such as ion channels and receptors.
Conclusion:
In conclusion, N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine is a novel compound that has shown promise as a potential therapeutic agent for cancer and neurological disorders. Its mechanism of action is not fully understood, but studies have shown that it interacts with several protein targets in the body. Future research on N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine should focus on investigating its pharmacokinetics and toxicity, developing more potent derivatives, and exploring its potential as a treatment for other diseases.
合成法
N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine can be synthesized using several methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an indole derivative and an aldehyde to form a tetrahydro-β-carboline intermediate, which is then cyclized to form N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine. The Mannich reaction involves the condensation of an indole derivative, an aldehyde, and a secondary amine to form a β-carboline intermediate, which is then cyclized to form N-(1H-indol-5-ylmethyl)-N-(2-methoxybenzyl)cyclopropanamine.
特性
IUPAC Name |
N-(1H-indol-5-ylmethyl)-N-[(2-methoxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-23-20-5-3-2-4-17(20)14-22(18-7-8-18)13-15-6-9-19-16(12-15)10-11-21-19/h2-6,9-12,18,21H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGRFRHOILKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC3=C(C=C2)NC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-{1-[(8-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]piperidin-2-yl}ethyl)phenol](/img/structure/B5904813.png)
![N-[1-({4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B5904816.png)

![(1R,9aR)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5904832.png)
![N-methyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)acetamide](/img/structure/B5904843.png)
![N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)-N-[(3-methyl-2-thienyl)methyl]propanamide](/img/structure/B5904854.png)
![5-ethyl-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-(pyrrolidin-1-ylmethyl)-2-furamide](/img/structure/B5904859.png)

![1-{2-[(4-sec-butoxy-3-chlorobenzyl)amino]ethyl}imidazolidin-2-one](/img/structure/B5904871.png)
![3-(butyrylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]benzamide](/img/structure/B5904883.png)

![4-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)quinoline](/img/structure/B5904898.png)

![7,8-dimethyl-2-(1-methyl-1H-pyrazol-4-yl)-4-[(2-methylpyrrolidin-1-yl)carbonyl]quinoline](/img/structure/B5904906.png)